Methylsamidorphan Chloride

説明

Methylsamidorphan Chloride is a pharmaceutical compound hypothesized to function as an opioid modulator, combining μ-opioid receptor antagonism and κ-opioid receptor partial agonism. These comparisons draw on pharmacological, chemical, and safety profiles of related compounds documented in the literature .

特性

CAS番号 |

1118885-67-8 |

|---|---|

分子式 |

C22H29ClN2O4 |

分子量 |

420.9 g/mol |

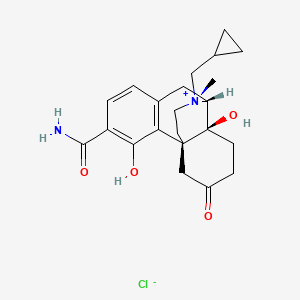

IUPAC名 |

(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;chloride |

InChI |

InChI=1S/C22H28N2O4.ClH/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21;/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27);1H/t17-,21-,22-,24-;/m1./s1 |

InChIキー |

JUQZWTLIXTTXHP-DWXUHONMSA-N |

異性体SMILES |

C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-] |

正規SMILES |

C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methylsamidorphan chloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclization and functional group transformations.

Functional Group Modifications: The core structure undergoes further modifications to introduce the desired functional groups, such as the methyl and chloride groups.

Industrial Production Methods: Industrial production of methylsamidorphan chloride involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

化学反応の分析

反応の種類: メチルサミドールファン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、さまざまな酸化状態を形成するために酸化される可能性があり、これは薬理学的特性を変える可能性があります。

還元: 還元反応は、メチルサミドールファン塩酸塩をその還元型に変換することができ、活性に影響を与える可能性があります。

置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こす可能性があり、新しい誘導体の形成につながります。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

置換試薬: 塩素や臭素などのハロゲン化剤は、置換反応に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性がありますが、置換反応はハロゲン化化合物を生成する可能性があります .

4. 科学研究への応用

メチルサミドールファン塩酸塩は、以下を含む幅広い科学研究への応用を持っています。

化学: オピオイド受容体相互作用を研究し、新しいオピオイド受容体アンタゴニストを開発するためのモデル化合物として使用されます。

生物学: この化合物は、さまざまな生理学的プロセスにおけるオピオイド受容体の役割を調査する生物学的研究に使用されます。

医学: メチルサミドールファン塩酸塩は、特にオピオイド誘発性便秘やその他の神経系疾患の治療における潜在的な治療的用途について探求されています。

科学的研究の応用

Methylsamidorphan chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study opioid receptor interactions and to develop new opioid receptor antagonists.

Biology: The compound is used in biological studies to investigate the role of opioid receptors in various physiological processes.

Medicine: Methylsamidorphan chloride is being explored for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation and other nervous system disorders.

作用機序

メチルサミドールファン塩酸塩は、主にμオピオイド受容体を拮抗することによってその効果を発揮します。この受容体は、痛みの調節、報酬、依存症行動に関与しています。μオピオイド受容体を阻害することで、メチルサミドールファン塩酸塩は、モルヒネやヘロインなどのオピオイドアゴニストの効果を低下させることができます。 さらに、κオピオイド受容体とδオピオイド受容体では部分アゴニスト活性を示し、これは全体的な薬理学的プロファイルに寄与する可能性があります .

類似の化合物:

サミドールファン: 構造的に関連する化合物で、オピオイド受容体拮抗作用が類似しています。

ナルトレキソン: オピオイド依存症とアルコール依存症の治療に使用される別のオピオイド受容体拮抗薬です。

ブプレノルフィン: オピオイド依存症の治療に使用される、μオピオイド受容体部分アゴニストとκオピオイド受容体拮抗薬を組み合わせたものです。

ユニークさ: メチルサミドールファン塩酸塩は、オピオイド受容体に対する親和性を高め、薬物動態特性を改善する特定の構造修飾によってユニークです。 類似の化合物と比較して、経口バイオアベイラビリティが高く、半減期が長いことから、治療用途に適した候補となっています .

類似化合物との比較

Structural and Functional Analogues

Amine Hydrochlorides

Amine hydrochlorides, such as Metformin Hydrochloride (C₄H₁₁N₅·HCl) and Methoxyphenamine Hydrochloride (CAS 5588-10-3), are widely used in pharmaceuticals due to their enhanced solubility and stability. Key comparisons include:

- Metformin Hydrochloride : A biguanide antidiabetic agent with a molecular weight of 165.62 g/mol. It activates AMPK signaling and is characterized by high water solubility (>300 mg/mL) and a melting point of 223–226°C .

- Methoxyphenamine Hydrochloride : A bronchodilator with a molecular weight of 275.78 g/mol. Its safety data sheet emphasizes precautions for handling solids, including respiratory protection and avoidance of dust formation .

Comparison Table 1: Amine Hydrochlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Solubility |

|---|---|---|---|---|

| Metformin Hydrochloride | C₄H₁₁N₅·HCl | 165.62 | Diabetes treatment | >300 mg/mL (water) |

| Methoxyphenamine HCl | C₁₁H₁₇NO₂·HCl | 275.78 | Bronchodilation | Not specified |

| Methylsamidorphan Chloride | Inferred | ~400–500 (estimated) | Opioid modulation | Likely water-soluble |

Quaternary Ammonium Chlorides

Compounds like Diallyldimethylammonium Chloride (DADMAC) and Cetylpyridinium Chloride exhibit antimicrobial properties. For example:

- Cetylpyridinium Chloride: A cationic surfactant with a molecular weight of 358.0 g/mol, used in antiseptic mouthwashes. It disrupts microbial cell membranes and is soluble in ethanol and water .

Comparison Table 2: Quaternary Ammonium Salts

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Property | Application |

|---|---|---|---|---|

| Cetylpyridinium Chloride | C₂₁H₃₈NCl | 358.0 | Antimicrobial | Oral antiseptics |

| DADMAC | C₈H₁₆ClN | 161.67 | Cationic polymer | Water treatment |

| Methylsamidorphan Chloride | Inferred | ~400–500 (estimated) | Receptor modulation | Neuropsychiatry |

Sulfonyl Chlorides

Sulfonyl chlorides like (3-Chlorophenyl)methanesulfonyl Chloride (CAS 151062-55-4) are reactive intermediates in organic synthesis. These compounds are typically moisture-sensitive and used in pharmaceuticals and agrochemicals .

Comparison Table 3: Sulfonyl Chlorides

| Compound | Molecular Formula | Reactivity | Application |

|---|---|---|---|

| (3-Chlorophenyl)methanesulfonyl Cl | C₇H₆Cl₂O₂S | High | Synthesis intermediates |

| Methane Sulphonyl Chloride (CAS 124-63-0) | CH₃ClO₂S | Moderate | Industrial chemicals |

Q & A

Q. What are the essential spectroscopic and chromatographic techniques for confirming the structural identity and purity of Methylsamidorphan Chloride?

To validate structural identity and purity, researchers must employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, elemental analysis is critical to verify empirical formulas. Known compounds should cross-reference spectral data with literature values. Ensure full disclosure of instrumentation parameters (e.g., solvent, column type, MS ionization mode) to enable reproducibility .

Q. How should experimental protocols for synthesizing Methylsamidorphan Chloride be documented to ensure reproducibility in preclinical studies?

Protocols must include:

- Step-by-step synthesis procedures with exact reagents, temperatures, and reaction times.

- Purification methods (e.g., recrystallization solvents, gradient elution in HPLC).

- Characterization data (e.g., melting points, spectral peaks) for all intermediates and final products.

- Batch-specific purity metrics (e.g., ≥95% by HPLC). Adhere to guidelines requiring ≤5 synthetic procedures in the main text, with additional details in supplementary materials .

Q. What safety protocols are critical when handling Methylsamidorphan Chloride in laboratory settings?

- Conduct a hazard assessment for inhalation, dermal exposure, and reactivity.

- Use fume hoods for synthesis and personal protective equipment (PPE) (gloves, lab coats, goggles).

- Train personnel on decontamination procedures (e.g., neutralization protocols for spills) and emergency response (e.g., eyewash stations).

- Maintain a Safety Data Sheet (SDS) accessible to all lab members .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values) for Methylsamidorphan Chloride across studies?

- Replicate experiments under identical conditions (e.g., cell lines, assay buffers, incubation times).

- Analyze methodological variables : Differences in solvent carriers (DMSO vs. saline) or assay temperatures may alter bioavailability.

- Apply statistical rigor : Use ANOVA or t-tests to compare datasets, and report confidence intervals. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies optimize in vitro-in vivo correlation (IVIVC) for Methylsamidorphan Chloride’s pharmacokinetic studies?

- Physiologically relevant in vitro models : Use primary cells or 3D organoids instead of immortalized cell lines.

- Dose scaling : Apply allometric scaling based on species-specific metabolic rates.

- Compartmental modeling : Use software like NONMEM to simulate absorption-distribution profiles.

- Validate with microdosing studies in animal models to refine bioavailability predictions .

Q. How should researchers design dose-response studies to minimize bias in Methylsamidorphan Chloride’s efficacy assessments?

- Blinded randomization : Assign treatment groups using computational tools (e.g., R’s

randomizeRpackage). - Include controls : Use positive (e.g., known agonists) and negative (vehicle-only) controls.

- Non-linear regression analysis : Fit data to sigmoidal curves (Hill equation) to calculate EC50/IC50.

- Predefine exclusion criteria (e.g., outlier thresholds) to avoid post hoc data manipulation .

Q. What analytical frameworks are recommended for interpreting contradictory results in Methylsamidorphan Chloride’s receptor binding kinetics?

- Assay cross-validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding affinities.

- Control for artifacts : Test for nonspecific binding using scrambled peptide competitors.

- Meta-analysis : Pool datasets from multiple labs using fixed/random-effects models to identify consensus trends .

Methodological Best Practices

- Data presentation : Use tables to summarize IC50/EC50 values with error margins (e.g., "IC50 = 12.3 ± 1.5 μM"). For graphical abstracts, limit chemical structures to ≤3 and avoid compound-specific data (e.g., "MIC = 10 μM") .

- Ethical reporting : Disclose conflicts of interest and funding sources in the Acknowledgments section .

- Supplementary materials : Archive raw spectral data, assay protocols, and statistical code in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。